(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane
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Description
“(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 1379353-37-3 . It has a molecular weight of 210.2 and its IUPAC name is (2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F4S/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Safety and Hazards
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
The mode of action of this compound involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone . This complex can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
The compound’s interaction with its targets can lead to the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions . This suggests that the compound may play a role in the modification of thiophenols, which are involved in various biochemical pathways.
Result of Action
The result of the compound’s action is the S-trifluoromethylation of thiophenols . This modification can have various effects at the molecular and cellular levels, depending on the specific role of the thiophenol .
Action Environment
Environmental factors such as light conditions can influence the compound’s action, as its mode of action involves a reaction that occurs under visible light irradiation
Properties
IUPAC Name |
2-fluoro-1-methoxy-3-methylsulfanyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4OS/c1-14-6-3-5(9(11,12)13)4-7(15-2)8(6)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGCNIGESHIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)(F)F)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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